molecular formula C6H10ClNO2 B2761768 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride CAS No. 2287298-72-8

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2761768
CAS No.: 2287298-72-8
M. Wt: 163.6
InChI Key: NHTVWEHDIUFISN-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with the molecular formula C6H9NO2·HCl. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in chemical synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be synthesized through various methods. One common approach involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction. This method provides allylic diazenes that undergo stereospecific denitrogenative [1,5]-sigmatropic rearrangement, yielding 3-substituted tetrahydropyridines with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . These interactions lead to the disruption of critical biological processes, resulting in the compound’s observed biological activities.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTVWEHDIUFISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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